molecular formula C17H14ClFN4O B2599816 2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034463-87-9

2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2599816
CAS No.: 2034463-87-9
M. Wt: 344.77
InChI Key: AQNDSIITXHIVHX-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, along with a pyrazolyl-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolyl-pyridine intermediate, which is then coupled with the benzamide derivative. Key steps may include:

    Formation of the pyrazolyl-pyridine intermediate: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a pyridine aldehyde.

    Coupling reaction: The intermediate is then reacted with 2-chloro-4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

    Medicinal chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological research: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-fluorobenzamide: A simpler analog that lacks the pyrazolyl-pyridine moiety.

    N-(pyridin-3-ylmethyl)benzamide: Similar structure but without the chloro and fluoro substitutions.

Uniqueness

2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups, along with the pyrazolyl-pyridine moiety, enhances its potential for diverse applications in research and industry.

Biological Activity

2-Chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in the context of cancer and infectious diseases. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C17_{17}H14_{14}ClFN4_{4}O
  • Molecular Weight : 344.8 g/mol
  • CAS Number : 2320891-61-8

The compound acts primarily as a selective androgen receptor modulator (SARM), which means it can selectively modulate androgen receptors in tissues, potentially leading to therapeutic effects in conditions influenced by these receptors, such as certain cancers and muscle wasting disorders .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Notably, compounds with similar structures have exhibited significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Reference
2-Chloro-4-fluoro-N-(...)MCF7 (Breast Cancer)3.79
2-Chloro-4-fluoro-N-(...)SF-268 (Brain Cancer)12.50
2-Chloro-4-fluoro-N-(...)NCI-H460 (Lung Cancer)42.30

These findings suggest that the compound could be developed further for anticancer therapies.

Anti-Tubercular Activity

In related research, compounds structurally similar to 2-chloro-4-fluoro-N-(...) were evaluated for their anti-tubercular properties. A series of benzamide derivatives showed significant activity against Mycobacterium tuberculosis, with IC50_{50} values ranging from 1.35 to 2.18 µM . Although specific data on the compound is limited, the structural similarities indicate potential efficacy.

Cytotoxicity Studies

Cytotoxicity evaluations on human embryonic kidney cells (HEK-293) revealed that several derivatives of pyrazole compounds were non-toxic at effective concentrations . This is a crucial factor for drug development, as it suggests a favorable safety profile.

Case Studies

  • Study on SARs : A study focusing on SARs demonstrated that modifications to the pyrazole ring significantly influenced biological activity. The introduction of various substituents led to enhanced binding affinity and selectivity towards androgen receptors, indicating that similar modifications might enhance the efficacy of 2-chloro-4-fluoro-N-(...) .
  • Anti-Cancer Efficacy : In a comparative study of several pyrazole derivatives, one derivative demonstrated an IC50_{50} value of 26 µM against A549 lung cancer cells, showcasing the potential for this class of compounds in oncology .

Properties

IUPAC Name

2-chloro-4-fluoro-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O/c1-23-16(6-7-22-23)15-5-2-11(9-20-15)10-21-17(24)13-4-3-12(19)8-14(13)18/h2-9H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNDSIITXHIVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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